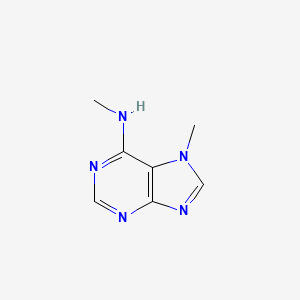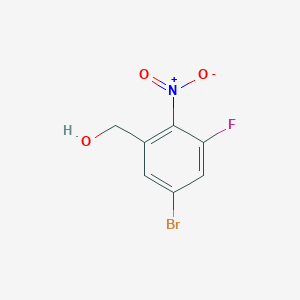
(5-Bromo-3-fluoro-2-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-fluoro-2-nitrophenyl)methanol is an aromatic compound with the molecular formula C7H5BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoro-2-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Starting with 3-bromo-4-fluorotoluene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Functional Group Transformation: The amine is converted to the desired methanol derivative through diazotization followed by a Sandmeyer reaction to introduce the hydroxyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-fluoro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-fluoro-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
- (2-Bromo-5-fluoro-4-nitrophenyl)methanol
- (2-Fluoro-5-nitrophenyl)methanol
- (5-Bromo-3-fluoro-2-nitrophenyl)methylamine
Comparison: (5-Bromo-3-fluoro-2-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H5BrFNO3 |
|---|---|
Molekulargewicht |
250.02 g/mol |
IUPAC-Name |
(5-bromo-3-fluoro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 |
InChI-Schlüssel |
KCTUOHBQNFMEFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


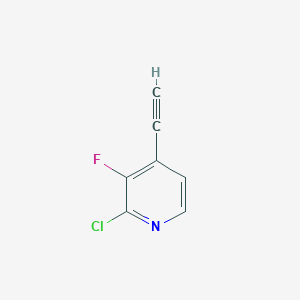
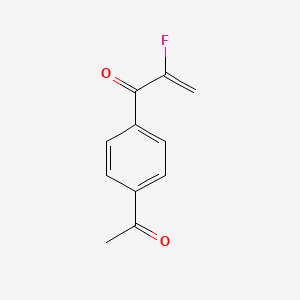

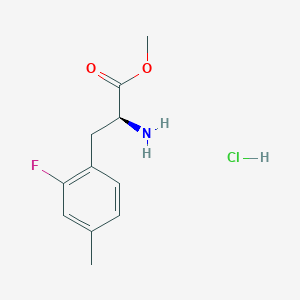
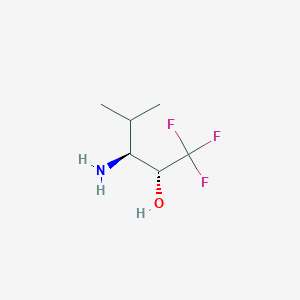


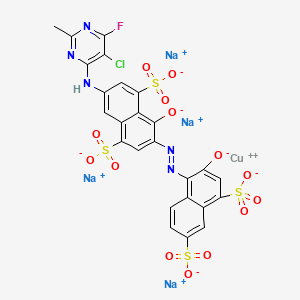
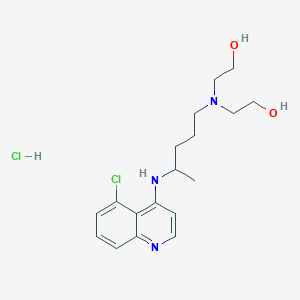
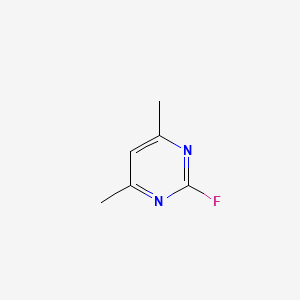
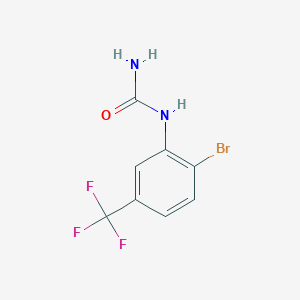
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)

